6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
CAS No.: 73249-89-5
Cat. No.: VC8419314
Molecular Formula: C6H5N3O
Molecular Weight: 135.12
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73249-89-5 |
---|---|
Molecular Formula | C6H5N3O |
Molecular Weight | 135.12 |
IUPAC Name | 4-methyl-6-oxo-1H-pyrimidine-5-carbonitrile |
Standard InChI | InChI=1S/C6H5N3O/c1-4-5(2-7)6(10)9-3-8-4/h3H,1H3,(H,8,9,10) |
Standard InChI Key | PGQTYSBSFWJGDH-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)NC=N1)C#N |
Canonical SMILES | CC1=C(C(=O)NC=N1)C#N |
Introduction
Structural and Molecular Characteristics
6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (C₆H₅N₃O) features a partially saturated pyrimidine ring with distinct substituents influencing its electronic and steric properties.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C₆H₅N₃O |
Molecular Weight | 135.12 g/mol |
Exact Mass | 135.0433 g/mol |
IUPAC Name | 6-Methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile |
The nitrile group at position 5 introduces strong electron-withdrawing effects, polarizing the aromatic system and enhancing reactivity toward nucleophilic attack .
Synthetic Methodologies
Synthesis routes for pyrimidine-5-carbonitriles often involve multicomponent reactions (MCRs) or cyclocondensation of precursors like ethyl cyanoacetate or malononitrile.
Cyclocondensation with Ethyl Cyanoacetate
A widely adopted method involves the reaction of ethyl cyanoacetate, thiourea, and aldehydes. For 6-methyl derivatives, methyl-containing aldehydes or methylating agents are critical. Sahoo et al. demonstrated that cyclocondensation under microwave irradiation (210 W, 5–10 min) increases yields to 85% compared to conventional reflux (55%) .
Example Protocol
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Reagents: Ethyl cyanoacetate (1 eq), thiourea (1 eq), methylglyoxal (1 eq).
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Conditions: K₂CO₃ (catalyst), ethanol, microwave irradiation (210 W, 8 min).
Malononitrile-Based Synthesis
Malononitrile serves as a versatile precursor. Aher et al. reported a one-pot synthesis using malononitrile, urea, and aldehydes with NH₄Cl catalysis (Scheme 13) :
For the 6-methyl variant, substituting R with a methyl group yields the target compound.
Physicochemical Properties
Solubility and Stability
Property | Description |
---|---|
Solubility | Soluble in DMSO, DMF; sparingly in water |
Stability | Stable at RT; hydrolyzes under strong acids/bases |
The nitrile group’s hydrolysis susceptibility necessitates anhydrous storage conditions .
Spectroscopic Data
Chemical Reactivity
The compound’s reactivity is dominated by three key sites:
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Nitrile Group: Undergoes hydrolysis to carboxamide or carboxylic acid under acidic/basic conditions.
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Ketone at C4: Participates in keto-enol tautomerism, enabling alkylation or Schiff base formation.
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Methyl Group at C6: Steric hindrance influences regioselectivity in electrophilic substitution.
Example Reaction:
Industrial and Research Applications
Drug Discovery
The scaffold serves as a kinase inhibitor precursor. For example, Liu et al. modified similar structures to develop JAK2/3 inhibitors .
Material Science
Nitrile-containing pyrimidines are explored as ligands for metal-organic frameworks (MOFs) due to their strong coordination ability .
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